Androst-5-en-7-one
Description
Historical Context of Research on Androst-5-en-7-one and Related Steroids
The study of androstane (B1237026) steroids dates back to the early 20th century, with the isolation of androsterone (B159326) in 1931 by Adolf Butenandt and Kurt Tscherning. wikipedia.org This pioneering work laid the foundation for understanding the structure and function of endogenous steroids. The parent compound of this compound, dehydroepiandrosterone (B1670201) (DHEA), is the most abundant adrenal steroid hormone and serves as a precursor to sex hormones. peacehealth.orgbham.ac.uk
This compound itself was first identified in 1958 as a naturally occurring metabolite of DHEA found in urine. lifeextension.com Early research focused on characterizing the metabolic pathways of DHEA, which led to the discovery of its various oxidized derivatives, including the 7-hydroxy and 7-keto forms. nih.gov These discoveries were crucial in understanding that DHEA undergoes extensive metabolism, producing over 150 different metabolites, each with potentially unique biological activities. lifeextension.com The recognition that this compound is a product of DHEA metabolism, but does not follow the same conversion pathway to sex hormones, marked a pivotal point in its research history, distinguishing it from its precursor and other related androstanes. wikipedia.orgpremiumjane.com
Significance of this compound within the Androstane Chemical Class
The chemical structure of this compound is central to its scientific interest. It is a C19 steroid, characterized by the core androstane nucleus. Its full chemical name is (3β)-3-hydroxyandrost-5-en-7,17-dione, though it is more commonly referred to as 7-oxodehydroepiandrosterone. What distinguishes this compound from DHEA and other androstanes like androstenedione (B190577) and testosterone (B1683101) is the presence of a ketone (or oxo) group at the seventh carbon position (C-7).
This structural modification is highly significant because it prevents the molecule from being converted into potent androgens or estrogens. wikipedia.orgresearchgate.net The enzymes responsible for metabolizing DHEA and androstenedione into testosterone and subsequently estrogens cannot act on this compound due to the C-7 modification. This non-hormonal characteristic is a key feature that separates it from many other members of the androstane class, allowing researchers to investigate its biological activities without the confounding effects of androgenic or estrogenic signaling. researchgate.net
| Compound | Key Structural Feature | Metabolic Fate |
|---|---|---|
| Dehydroepiandrosterone (DHEA) | No substitution at C-7 | Can be converted to testosterone and estrogens |
| This compound | Ketone group at C-7 | Not converted to testosterone or estrogens wikipedia.orgpremiumjane.com |
| Androstenedione | Ketone at C-3; double bond at C-4 | Precursor to testosterone and estrone (B1671321) wikipedia.org |
| Testosterone | 17β-hydroxyl group; double bond at C-4 | Active androgen; can be converted to estradiol |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H28O |
|---|---|
Molecular Weight |
272.4 g/mol |
IUPAC Name |
(8S,9S,10R,13S,14S)-10,13-dimethyl-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-7-one |
InChI |
InChI=1S/C19H28O/c1-18-9-5-7-14(18)17-15(8-11-18)19(2)10-4-3-6-13(19)12-16(17)20/h12,14-15,17H,3-11H2,1-2H3/t14-,15-,17-,18-,19-/m0/s1 |
InChI Key |
ZGSPYMZVGOJUKV-FQQAFBJJSA-N |
Isomeric SMILES |
C[C@@]12CCC[C@H]1[C@H]3[C@H](CC2)[C@]4(CCCCC4=CC3=O)C |
Canonical SMILES |
CC12CCCC1C3C(CC2)C4(CCCCC4=CC3=O)C |
Synonyms |
androst-5-en-17-one |
Origin of Product |
United States |
Ii. Chemical Synthesis and Synthetic Analogues of Androst 5 En 7 One
Established Synthetic Routes for Androst-5-en-7-one
The synthesis of this compound has been approached through several established chemical pathways. These routes often employ classic organic reactions tailored to the steroid framework, allowing for the efficient formation of the target α,β-unsaturated ketone system.
While not a direct route to this compound itself, Grignard reactions are instrumental in the synthesis of C-7 substituted androst-5-ene derivatives, which can be precursors to 7-oxo compounds. The addition of a Grignard reagent to a 7-keto steroid introduces a carbon substituent at the C-7 position. For instance, the reaction of 3β,17β-bis(tert-butyldimethylsilyloxy)-androst-5-en-7-one with (isopropoxydimethylsilyl)methyl magnesium chloride, a Grignard reagent, leads to the formation of a 7α-(isopropoxydimethylsilyl)methyl-7β-hydroxy derivative. This intermediate can then be further manipulated to introduce other functionalities or to potentially be oxidized to the corresponding 7-oxo derivative, albeit with the newly introduced C-7 substituent. A notable application involves the stereoselective introduction of a β-hydroxymethyl group at the C-7 position of an androst-5-ene derivative. sci-hub.se This method utilizes the addition of (isopropoxydimethylsilyl)methyl Grignard reagent to the 7-carbonyl group, followed by oxidative cleavage of the silicon-carbon bond to yield the desired 7β-hydroxymethyl product. sci-hub.se
A primary and widely employed method for the synthesis of this compound is the allylic oxidation of Δ⁵-steroids. This strategy takes advantage of the reactivity of the allylic C-7 position of the androst-5-ene scaffold. Various oxidizing agents and catalytic systems have been developed to achieve this transformation efficiently.
Commonly used reagents include chromium-based oxidants, such as chromium trioxide in pyridine (B92270) or pyridinium (B92312) chlorochromate (PCC). These reagents can selectively oxidize the C-7 methylene (B1212753) group to a carbonyl group, yielding the desired α,β-unsaturated ketone. The general mechanism for chromium-based allylic oxidation is thought to involve the formation of a radical intermediate at the C-7 position.
More contemporary and environmentally benign methods often utilize peroxides, such as tert-butyl hydroperoxide (TBHP), in the presence of a metal catalyst. These catalytic systems offer improved selectivity and milder reaction conditions. The choice of solvent can also influence the reaction, with nonpolar solvents sometimes favoring the oxidation process.
| Oxidizing System | Substrate | Product | Key Features |
|---|---|---|---|
| Chromium Trioxide/Pyridine | Androst-5-ene derivative | This compound derivative | Classic method, good yields but uses toxic chromium. |
| tert-Butyl Hydroperoxide (TBHP)/Metal Catalyst | Androst-5-ene derivative | This compound derivative | Milder conditions, improved selectivity. |
Dehydroisoandrosterone (DHEA) is a readily available and commonly used starting material for the synthesis of this compound and its analogues. The synthesis typically involves the protection of the 3β-hydroxyl group, followed by allylic oxidation at the C-7 position as described previously. Subsequent deprotection of the 3β-hydroxyl group yields 3β-hydroxythis compound.
While a direct, high-yield laboratory synthesis of this compound from testosterone (B1683101) is less commonly reported in the literature compared to the DHEA route, it is theoretically achievable. Such a transformation would likely involve the protection of the 17β-hydroxyl group, followed by the introduction of a double bond between C-5 and C-6, and subsequent allylic oxidation at C-7. However, the conversion of testosterone to its metabolites, including androstane (B1237026) derivatives, is a well-studied biological process. nih.gov
Synthesis of Chemically Modified this compound Analogues
To explore the structure-activity relationships of this compound, numerous analogues have been synthesized with modifications at various positions of the steroid nucleus. These modifications can influence the compound's biological activity and properties.
The C-3, C-17, and C-19 positions of the this compound scaffold are common sites for chemical modification.
C-3 Position: The 3β-hydroxyl group can be readily derivatized to form esters, ethers, or other functional groups. For example, acetylation of the 3β-hydroxyl group is a common protecting group strategy in multi-step syntheses.
C-17 Position: The 17-keto group can be reduced to a 17β-hydroxyl group, which can then be further derivatized. nih.gov Alternatively, the 17-keto group can be reacted with various nucleophiles to introduce new substituents. For instance, the synthesis of 17-spiro-oxazolidinone derivatives has been achieved starting from 17S-spiro-oxiranes of androstane derivatives. nih.gov
C-19 Position: Modifications at the C-19 angular methyl group have also been explored. Syntheses of 19-hydroxy and 19-oxo analogues of this compound have been reported. nih.gov These modifications can significantly impact the biological activity of the parent compound. A series of androst-5-en-7-ones with oxygen-containing functions (hydroxy or carbonyl) at the C-19 position have been synthesized and evaluated for their biological properties. nih.gov
| Position | Modification | Example Derivative |
|---|---|---|
| C-3 | Esterification | 3β-Acetoxy-androst-5-en-7-one |
| C-17 | Reduction | Androst-5-ene-3β,17β-diol-7-one |
| C-17 | Spirocyclization | 17-Spiro-oxazolidinone derivative |
| C-19 | Hydroxylation | 19-Hydroxy-androst-5-en-7-one |
| C-19 | Oxidation | 19-Oxo-androst-5-en-7-one |
A-nor steroids are analogues in which the A-ring of the steroid nucleus is contracted to a five-membered ring. The synthesis of A-nor analogues of this compound would involve a ring contraction of the A-ring. While a direct synthesis of A-nor-androst-5-en-7-one is not extensively documented, general methods for the synthesis of A-nor steroids could potentially be applied. One common method for A-ring contraction is the oxidative cleavage of the C3-C4 bond, often via ozonolysis of a Δ⁴-3-ketosteroid, followed by recyclization. Adapting this strategy to an this compound precursor would require careful planning of the synthetic route to accommodate the existing functionalities.
Ethynylation at C-17 Position
The introduction of an ethynyl (B1212043) group at the C-17 position of the androstane nucleus is a significant synthetic modification. This process, known as ethynylation, typically involves the reaction of a 17-keto steroid with an acetylide, such as lithium acetylide or potassium acetylide, in a suitable solvent. The primary purpose of this modification is to enhance the metabolic stability of the compound.
Specifically, the 17β-hydroxyl group in many natural androstenes is susceptible to enzymatic oxidation by 17β-hydroxysteroid dehydrogenase (17β-HSD), which can lead to inactivation of the molecule. The presence of a 17α-ethynyl group sterically hinders the approach of these enzymes, thereby preventing the oxidation of the adjacent 17β-hydroxyl function. This structural change not only protects the molecule from rapid metabolism but has also been shown to confer significant oral bioavailability to the resulting synthetic analogue. An example of such a compound is 17α-Ethynyl-androst-5-ene-3β,7β,17β-triol, a synthetic analogue of Androst-5-ene-3β,7β,17β-triol.
Methodological Advancements in this compound Synthesis
Recent progress in the synthesis of this compound has centered on improving stereochemical control, employing more efficient and specific reagents for oxidation, and refining purification techniques to ensure the high purity of final products.
Strategies for Stereochemical Assignment at C-7
The stereochemistry at the C-7 position is crucial for the biological activity of this compound derivatives. The introduction of a substituent at this position can result in two different stereoisomers, designated as alpha (α, bond projecting below the plane of the steroid ring) or beta (β, bond projecting above the plane). Distinguishing between and confirming these configurations is a critical aspect of the synthesis.
The primary methods for stereochemical assignment in steroid chemistry are advanced spectroscopic techniques and X-ray crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a powerful, non-destructive technique for elucidating the three-dimensional structure of molecules. nih.gov
¹H NMR : The chemical shift and coupling constants of the protons on and near the C-7 position are highly dependent on their spatial orientation. For example, the orientation of a C-7 hydroxyl or methyl group will influence the resonance of the C-7 proton itself, as well as adjacent protons.
¹³C NMR : The chemical shift of the C-7 carbon and adjacent carbons in the steroid skeleton provides clear information about the stereochemistry of substituents at C-7.
2D NMR Techniques : Advanced two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and NOESY (Nuclear Overhauser Effect Spectroscopy), are used for unambiguous assignment. rsc.org NOESY is particularly vital as it detects spatial proximity between protons. A correlation between a substituent at C-7 and specific protons of the steroid backbone can definitively establish its α or β orientation. rsc.org
X-ray Crystallography : For compounds that can be crystallized, single-crystal X-ray diffraction provides the most definitive structural information. wikipedia.org This technique maps the electron density of the molecule, allowing for the precise determination of the position of every atom in three-dimensional space and thus providing an unambiguous assignment of the stereochemistry at C-7. wikipedia.org
Utilization of Specific Reagents and Catalysts in Oxidation Reactions
The key transformation in the synthesis of this compound from its Δ⁵-steroidal precursors, such as dehydroepiandrosterone (B1670201) (DHEA), is the allylic oxidation at the C-7 position. The choice of oxidizing agent is critical to achieve high yield and selectivity, avoiding unwanted side reactions. Methodological advancements have focused on the use of specific and efficient reagents and catalysts.
The oxidation process often proceeds via a radical mechanism. A variety of reagents have been employed, which can be broadly categorized.
| Oxidation Method Category | Specific Reagents/Catalysts | Oxidant | Notes |
| Chromium-Based Oxidation | Jones reagent (CrO₃/H₂SO₄), Pyridinium chlorochromate (PCC), Pyridinium dichromate (PDC) | Chromium(VI) | Historically common but often require harsh conditions and generate toxic waste. |
| Hydroperoxide-Based Oxidation | tert-Butyl hydroperoxide (TBHP) with a metal catalyst (e.g., copper, cobalt, or manganese salts) | TBHP | Milder conditions compared to chromium reagents. The metal catalyst initiates radical formation from TBHP. |
| Hypochlorite (B82951) Oxidation | Sodium hypochlorite (bleach) with a radical initiator | NaOCl | Can be used in conjunction with TBHP to initiate radical formation. |
| Other Reagents | N-Methylmorpholine N-oxide (NMO) with Tetrapropylammonium perruthenate (TPAP) | NMO/TPAP | A milder oxidizing agent system used for various steroid oxidations, replacing more toxic reagents. nih.gov |
| Transition-Metal Catalysis | Palladium (Pd), Rhodium (Rh), Ruthenium (Ru) complexes | Various | Used in a wide range of reactions for steroid functionalization, including hydrogenations and oxidations. |
The allylic oxidation of the Δ⁵ double bond is a well-established route to introduce the 7-oxo functionality, creating the characteristic α,β-unsaturated ketone structure of this compound.
Purification Techniques for Synthetic Intermediates and Products
The synthesis of this compound and its analogues involves multiple steps, each requiring careful purification of the intermediates and the final product to remove unreacted starting materials, reagents, and byproducts. High purity is essential for accurate biological testing and characterization.
Commonly employed purification techniques include:
Recrystallization : This is a fundamental technique for purifying solid crystalline compounds. The crude product is dissolved in a suitable hot solvent or solvent mixture and allowed to cool slowly. The desired compound crystallizes out, leaving impurities behind in the solution. This method is effective for obtaining highly pure final products.
Column Chromatography : This is the most widely used purification method in steroid synthesis. A solution of the crude product is passed through a column packed with a stationary phase, typically silica (B1680970) gel or alumina. A solvent or mixture of solvents (the mobile phase) is used to elute the compounds. Separation occurs based on the differential adsorption of the components to the stationary phase.
Preparative Layer Chromatography (PLC) : A variation of thin-layer chromatography (TLC) used on a larger scale to separate and purify quantities of material. It functions on the same principles as column chromatography but is performed on a plate coated with the adsorbent.
Gas Chromatography/Mass Spectrometry (GC-MS) : While primarily an analytical technique, GC-MS is used to assess the purity of synthetic products and can be used to identify metabolites and byproducts, guiding the refinement of purification strategies. nih.gov
The selection of a specific purification technique or a combination of methods depends on the physical properties of the compound (e.g., polarity, crystallinity) and the nature of the impurities present.
Iii. Biological Transformations and Metabolic Pathways of Androst 5 En 7 One
Microbial Biotransformation of Androst-5-en-7-one and Related Steroids
Microorganisms, particularly filamentous fungi, are powerful biocatalysts capable of performing highly specific chemical modifications on steroid molecules. These biotransformations are valuable for producing novel steroid derivatives and for studying metabolic pathways that may be analogous to those in mammals.
Fungal strains are well-known for their ability to introduce hydroxyl groups at specific positions on the steroid nucleus with high regio- and stereoselectivity. This capability is due to a diverse array of cytochrome P450 monooxygenases and other hydroxylating enzymes.
Beauveria species : Strains of Beauveria bassiana are known to hydroxylate DHEA at the 7α, 7β, and 11α positions. researchgate.netdntb.gov.ua Subsequent oxidations and reductions can lead to a cascade of products. researchgate.netdntb.gov.ua For instance, Beauveria bassiana and Beauveria caledonica have been used to produce 11α-hydroxy-7-oxo-DHEA from DHEA. nih.gov These fungi can also catalyze the formation of D-homo lactones. researchgate.netdntb.gov.ua
Gibberella zeae : This fungal strain has been used for the 7α-hydroxylation of DHEA to produce 3β,7α-dihydroxy-androst-5-en-17-one in high yields. researchgate.net This demonstrates its specific hydroxylating capability at the C-7 position.
Syncephalastrum racemosum : This fungus has demonstrated the ability to hydroxylate 7-oxo-DHEA at multiple positions. Biotransformation studies have identified the formation of 1β,3β-dihydroxy-androst-5-en-7,17-dione, 3β,9α-dihydroxy-androst-5-en-7,17-dione, and 3β,12β-dihydroxy-androst-5-en-7,17-dione. nih.govnih.govresearchgate.net This highlights the versatility of its enzymatic machinery to modify the steroid core at less common positions.
Drechslera sp. : The fungal strain Drechslera sp. (also referred to as Curvularia sp.) possesses inducible 7α- and 7β-hydroxylase activities. colab.wsnih.govnih.gov It can hydroxylate androstane (B1237026) series steroids, including DHEA, to form the corresponding 7-hydroxy derivatives. colab.wsnih.govresearchgate.net Studies have shown that DHEA is a potent inducer of this 7-hydroxylase activity in Drechslera sp. colab.wsnih.govnih.govresearchgate.net
The table below summarizes the key microbial transformations discussed.
Table 1: Microbial Biotransformation of this compound and its Precursor DHEA
| Fungal Strain | Substrate | Key Products | Transformation Type | Citations |
|---|---|---|---|---|
| Beauveria bassiana | DHEA | 7α-OH-DHEA, 7β-OH-DHEA, 11α-OH-DHEA, 3β-hydroxy-17a-oxa-D-homo-androst-5-en-7,17-dione | Hydroxylation, Oxidation (Lactonization) | nih.govresearchgate.netdntb.gov.ua |
| Gibberella zeae | DHEA | 3β,7α-dihydroxy-androst-5-en-17-one | 7α-Hydroxylation | researchgate.net |
| Syncephalastrum racemosum | 7-oxo-DHEA | 1β,3β-dihydroxy-androst-5-en-7,17-dione, 3β,9α-dihydroxy-androst-5-en-7,17-dione, 3β,12β-dihydroxy-androst-5-en-7,17-dione | Hydroxylation | nih.govnih.govresearchgate.net |
| Drechslera sp. | DHEA | 7α-OH-DHEA, 7β-OH-DHEA | 7α/7β-Hydroxylation | colab.wsnih.govresearchgate.net |
| Fusicoccum amygdali | 7-oxo-DHEA | 3β-hydroxy-17a-oxa-D-homo-androst-5-en-7,17-dione | Baeyer-Villiger Oxidation (Lactonization) | nih.govnih.gov |
| Laetiporus sulphureus | 7-oxo-DHEA | 3β,16β-dihydroxy-androst-5-en-7,17-dione | 16β-Hydroxylation | nih.govresearchgate.net |
| Inonotus radiatus | 7-oxo-DHEA | 7β-hydroxy-DHEA | 7-Keto Reduction | nih.govresearchgate.net |
| Piptoporus betulinus | 7-oxo-DHEA | 3β,7α,17β-trihydroxy-androst-5-ene, 3β,7β,17β-trihydroxy-androst-5-ene | 7-Keto and 17-Keto Reduction | nih.govresearchgate.net |
Enzymatic Regulation of this compound Metabolism
The metabolism of this compound in mammalian systems is tightly regulated by a network of enzymes, primarily from the cytochrome P450 superfamily and the hydroxysteroid dehydrogenase family. These enzymes control the synthesis and interconversion of this compound with other related steroids.
Cytochrome P450 7B1 (CYP7B1) is a key enzyme in the initial step of this compound synthesis from its precursor, dehydroepiandrosterone (B1670201) (DHEA). nih.govrupahealth.com CYP7B1 catalyzes the 7α-hydroxylation of DHEA to form 7α-hydroxy-DHEA. nih.govuniprot.orgresearchgate.net This is considered a major metabolic fate for DHEA in extrahepatic tissues like the brain. plos.org While the primary product is the 7α-hydroxy derivative, minor amounts of the 7β-hydroxylated version can also be produced by this enzyme. researchgate.net This hydroxylation step is crucial as it introduces the oxygen function at the C7 position, which is the precursor to the 7-keto group of this compound. The expression of CYP7B1 in tissues such as the hippocampus suggests its importance in the local production of neurosteroids derived from DHEA. plos.orgresearchgate.netnih.gov
11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD1) plays a pivotal role in the metabolism of 7-oxygenated steroids, including the interconversion between 7-hydroxy and 7-keto forms. nih.govplos.orgnih.govresearchgate.net Following the CYP7B1-mediated 7α-hydroxylation of DHEA, 11β-HSD1 catalyzes the oxidation of 7α-hydroxy-DHEA to this compound (7-keto-DHEA). nih.govrupahealth.com This enzyme also catalyzes the interconversion between 7α-hydroxy-DHEA and 7β-hydroxy-DHEA, with 7-keto-DHEA as an intermediary. nih.gov
The direction of the reaction catalyzed by 11β-HSD1 (reduction or oxidation) is significantly influenced by the cellular environment, particularly the availability of the cofactor NADPH, which is supplied by hexose-6-phosphate dehydrogenase (H6PDH). plos.orgnih.gov In the presence of H6PDH, 11β-HSD1 predominantly functions as a reductase, converting 7-keto-DHEA to its 7β-hydroxy metabolite. plos.orgnih.gov this compound itself can act as a potent inhibitor of the reductase activity of 11β-HSD1, thereby influencing the local concentration of active glucocorticoids like cortisol. rupahealth.comcore.ac.uk This suggests a regulatory loop where this compound can modulate its own metabolism and the metabolism of other steroids. rupahealth.comcore.ac.uk
The metabolism of this compound is characterized by its interconversion with a number of other steroidal metabolites, creating a complex metabolic network. The primary interconversions are with its 7-hydroxy and 17-hydroxy derivatives.
As discussed, 11β-HSD1 is the key enzyme mediating the reversible conversion between this compound and its 7-hydroxy epimers, 7α-hydroxy-DHEA and 7β-hydroxy-DHEA. nih.govplos.orgnih.gov This interconversion is crucial for regulating the local levels of these neuroactive steroids. plos.orgnih.gov
Furthermore, this compound can be metabolized by 17β-hydroxysteroid dehydrogenase (17β-HSD), which reduces the 17-keto group to a 17β-hydroxyl group, forming 3β,17β-dihydroxy-androst-5-en-7-one. nih.govresearchgate.net This metabolic step is analogous to the conversion of androstenedione (B190577) to testosterone (B1683101). wikipedia.org The resulting 7-keto, 17β-hydroxy metabolite can then be further metabolized, for example, by 11β-HSD1 at the 7-position.
These interconversions highlight the dynamic nature of this compound metabolism, where the balance between different enzymatic activities determines the prevailing steroid profile in a given tissue.
| Enzyme | Reaction Catalyzed | Key Substrate(s) | Key Product(s) | Reference |
|---|---|---|---|---|
| Cytochrome P450 7B1 (CYP7B1) | 7α-hydroxylation | Dehydroepiandrosterone (DHEA) | 7α-hydroxy-DHEA | nih.govrupahealth.comuniprot.orgresearchgate.net |
| 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) | Oxidation/Reduction at C7 | 7α-hydroxy-DHEA, 7β-hydroxy-DHEA, this compound | This compound, 7β-hydroxy-DHEA | nih.govplos.orgnih.govresearchgate.net |
| 17β-Hydroxysteroid Dehydrogenase (17β-HSD) | Reduction at C17 | This compound | 3β,17β-dihydroxy-androst-5-en-7-one | nih.govresearchgate.net |
Iv. Enzymatic and Receptor Interaction Mechanisms of Androst 5 En 7 One
Interactions with Steroidogenic Enzymes
Steroidogenic enzymes are crucial for the biosynthesis of steroid hormones. Androst-5-en-7-one derivatives have been shown to interact with several of these enzymes, including aromatase, 17α-hydroxylase/C17,20-lyase (CYP17), and 5α-reductase.
Aromatase (CYP19A1) is a cytochrome P450 enzyme responsible for the irreversible conversion of androgens (like androstenedione (B190577) and testosterone) into estrogens (like estrone (B1671321) and estradiol) through a process called aromatization. wikipedia.org this compound derivatives have been identified as potent inhibitors of this enzyme.
Studies have shown that Androst-5-ene-7,17-dione (referred to as "steroid 1") and its 19-hydroxy derivative ("steroid 7") are potent inhibitors of human placental aromatase. nih.gov A series of androst-5-en-7-ones and androsta-3,5-dien-7-ones, along with their 7-deoxy derivatives, demonstrated competitive inhibition of aromatase in human placental microsomes, with inhibition constant (K_i) values ranging from 0.058 to 45 µM. nih.gov, researcher.life, ebi.ac.uk
The structural features of these compounds significantly influence their inhibitory potency. Specifically, 17-oxo compounds exhibited greater inhibitory activity compared to their corresponding 17β-alcohols. nih.gov, ebi.ac.uk Conversely, steroids possessing an oxygen function (such as a hydroxyl or carbonyl group) at the C-19 position were found to be less potent inhibitors than their parent compounds that retained a 19-methyl group. nih.gov, ebi.ac.uk Among various synthesized derivatives, 4-chloro-3β-hydroxy-4-androsten-17-one oxime demonstrated the highest aromatase inhibitory activity, achieving 93.8% inhibition. mdpi.com, researchgate.net
Table 1: Aromatase Inhibition by Androst-5-ene-7,17-dione and its 19-hydroxy Derivative
| Compound | K_I (nM) | k_inact (min⁻¹) | Source |
| Androst-5-ene-7,17-dione (Steroid 1) | 143 | 0.069 | nih.gov |
| 19-hydroxy derivative (Steroid 7) | 11,100 | 0.058 | nih.gov |
Beyond competitive inhibition, certain this compound derivatives have been characterized as suicide substrates of aromatase, meaning they irreversibly inactivate the enzyme during their metabolism. Androst-5-ene-7,17-dione (steroid 1) and its 19-hydroxy derivative (steroid 7) are examples of such suicide substrates for human placental aromatase. nih.gov The irreversible inactivation mechanism is suggested to involve 19-oxygenation of the 5-en-7-one steroids. nih.gov
Further research indicates that androsta-3,5-dien-7,17-dione (also known as Arimistane) and its 19-hydroxy and 19-oxo derivatives, along with 19-oxo-5-en-7-one, induce a time-dependent inactivation of aromatase, a process that requires the presence of NADPH. nih.gov, , acs.org, ebi.ac.uk The inactivation rates (k_inact values) for the 19-aldehyde derivatives (0.143 min⁻¹ and 0.189 min⁻¹) were higher than those for the corresponding 19-methyl and 19-hydroxy steroids. nih.gov, acs.org, ebi.ac.uk Notably, 19-nor-5-en-7-one also exhibited time-dependent inactivation, whereas its 3,5-diene derivative did not. nih.gov, acs.org, ebi.ac.uk The presence of 7-deoxy steroids with a 19-methyl group did not lead to inactivation. nih.gov, acs.org, ebi.ac.uk This irreversible inhibition, occurring via covalent modification of the enzyme's heme group, is prevented by the natural substrate androstenedione, highlighting the active site-directed nature of the inactivation. nih.gov, , acs.org, ebi.ac.uk The conjugated enone structures are considered critical for these inactivation sequences. nih.gov, acs.org, ebi.ac.uk
17α-Hydroxylase/C17,20-lyase (CYP17A1 or P450_17α) is a pivotal enzyme in the biosynthesis of steroid hormones, particularly androgens, in the adrenals and testes. researchgate.net, mdpi.com, d-nb.info Its inhibition offers a strategy to block androgen synthesis, which can be therapeutically beneficial for androgen-dependent conditions. researchgate.net, mdpi.com, d-nb.info
Analogues of this compound, specifically novel 17-azolyl steroids, have demonstrated potent inhibitory effects on human and rat testicular P450_17α. Examples include 3β-hydroxy-17-(1H-imidazol-1-yl)androsta-5,16-diene, 3β-hydroxy-17-(1H-1,2,3-triazol-1-yl)androsta-5,16-diene, and 17-(1H-imidazol-1-yl)androsta-4,16-dien-3-one. acs.org, capes.gov.br These compounds exhibited K_i values in the nanomolar range, being significantly more potent than ketoconazole, a known CYP17 inhibitor. acs.org, capes.gov.br The mechanism of inhibition involves the binding of the steroidal azole nitrogen to the heme iron of the enzyme. acs.org, capes.gov.br Furthermore, the compound 17-picolinyliden-androst-4-en-3-one has shown substantial inhibitory action against rat P450_17α. researchgate.net, d-nb.info Abiraterone acetate, a mechanism-based steroidal inhibitor, is another potent inhibitor of CYP17A1. mdpi.com, nih.gov
Table 2: Potent Inhibition of Human P450_17α by Novel 17-Azolyl Steroids
| Compound | K_i (nM) | Potency vs. Ketoconazole (K_i = 38 nM) | Source |
| 3β-hydroxy-17-(1H-imidazol-1-yl)androsta-5,16-diene | 1.2 | ~32x more potent | acs.org, capes.gov.br |
| 3β-hydroxy-17-(1H-1,2,3-triazol-1-yl)androsta-5,16-diene | 1.4 | ~27x more potent | acs.org, capes.gov.br |
| 17-(1H-imidazol-1-yl)androsta-4,16-dien-3-one | 1.9 | ~20x more potent | acs.org, capes.gov.br |
Steroid 5α-reductase is an enzyme involved in the metabolism of androgens, converting testosterone (B1683101) into the more potent dihydrotestosterone (B1667394) (DHT). While direct modulation of 5α-reductase by this compound itself is not extensively detailed in the provided references, some of its analogues, particularly certain potent P450_17α inhibitors (e.g., novel 17-azolyl steroids like compounds 27-29), have also been identified as powerful inhibitors of steroid 5α-reductase. acs.org, capes.gov.br This suggests a potential for dual enzyme inhibition within this class of steroidal compounds.
Engagement with Nuclear Hormone Receptors
Nuclear hormone receptors, such as the Androgen Receptor (AR), mediate the biological effects of steroid hormones. Interactions of this compound derivatives with these receptors can influence gene expression and cellular processes.
While direct binding affinity data for this compound with the Androgen Receptor (AR) are not explicitly provided in the search results, studies on its analogues, particularly novel C-17-heteroaryl steroidal CYP17 inhibitors/antiandrogens, indicate significant engagement with AR. Compounds such as 3β-hydroxy-17-(1H-benzimidazole-1-yl)androsta-5,16-diene (compound 5, also known as VN/124-1 or galeterone) and 17-(1H-benzimidazole-1-yl)androsta-4,16-dien-3-one (compound 6) have been shown to act as potent antagonists of both wild-type and mutant androgen receptors. acs.org
Compound 5, for instance, interacts with the AR ligand binding domain (LBD) to induce AR degradation, thereby contributing to its anti-proliferative activities in prostate cancer cells. google.com These compounds have also been observed to induce significant PARP cleavage in LNCaP and CWR22rv1 cells, which is indicative of their ability to induce apoptosis. google.com The observed anti-proliferative effects of these analogues are closely linked to their ability to inactivate the androgen receptor. google.com
Ligand Activation of Estrogen Receptors (ERα and ERβ)
This compound, a metabolite of DHEA, has been shown to interact with estrogen receptors. Research indicates that 7-oxo-DHEA can stimulate reporter activity in cells transfected with estrogen receptor beta (ERβ). Furthermore, DHEA metabolites, including 7-oxo-DHEA, have demonstrated the ability to compete with 17β-estradiol for binding to both estrogen receptor alpha (ERα) and ERβ, leading to the stimulation of cell proliferation in certain breast cancer cell lines. researchgate.net Another related metabolite, 7α-hydroxy-DHEA, which can be interconverted with 7-oxo-DHEA, exhibits weak estrogenic activity, selectively activating ERβ. wikipedia.org
Table 1: Estrogenic Activity of this compound and Related Steroids on Estrogen Receptors
| Compound | Receptor | Effect | Reference |
| This compound | ERβ | Stimulates reporter activity | researchgate.net |
| This compound | ERα, ERβ | Competes with 17β-estradiol for binding | researchgate.net |
| 7α-Hydroxy-DHEA | ERβ | Weak estrogenic activity, selective activation | wikipedia.org |
Lack of Significant Binding to Glucocorticoid (GR) and Progesterone (B1679170) Receptors (PR)
Studies investigating the interaction of this compound and its closely related C-7 oxygenated metabolites with glucocorticoid and progesterone receptors indicate a lack of direct binding. For instance, Androst-5-ene-3β,7β,17β-triol (βAET), a DHEA metabolite with a C-7 hydroxyl group, does not bind or transactivate glucocorticoid (GR) or progesterone (PR) nuclear receptors. wikipedia.orgnih.govresearchgate.nete-century.us Similarly, DHEA itself, the precursor to this compound, does not bind to or activate progesterone or glucocorticoid receptors. wikipedia.org While 7β-hydroxy-DHEA, a metabolite interconverted with 7-oxo-DHEA, does not interfere with the direct binding of glucocorticoids to their GR, it has been observed to decrease the nuclear uptake of the activated GR, suggesting an indirect modulatory effect rather than direct ligand binding. ebi.ac.uk
Interaction with Peroxisome Proliferator-Activated Receptors (PPAR)
The interaction of this compound with Peroxisome Proliferator-Activated Receptors (PPARs) has been explored, primarily through studies of its C-7 oxygenated metabolites. Androst-5-ene-3β,7β,17β-triol (βAET) has been shown not to bind or transactivate PPAR nuclear receptors. nih.govresearchgate.nete-century.us This is in contrast to DHEA, which binds to PPARα in the micromolar range. nih.gov Consequently, the anti-inflammatory activity observed for βAET, and by extension potentially for other C-7 oxygenated DHEA metabolites, is not attributed to the activation of PPARs. researchgate.net
Exploration of Pregnane X and Constitutive Androstane (B1237026) Receptors
The Pregnane X Receptor (PXR) and Constitutive Androstane Receptor (CAR) are nuclear receptors known for their promiscuous ligand-binding properties, regulating genes involved in xenobiotic and steroid metabolism. While direct and extensive binding data for this compound to PXR and CAR are not widely detailed, related steroids and DHEA itself are known to interact with these receptors. DHEA has been shown to bind with PXRs in the micromolar range (Ki of 50–100 µM) and can induce the expression of the CAR gene. nih.gov Androstane steroids, as a class, are generally capable of activating PXRs at micromolar concentrations. nih.govoup.com Although a synthetic analogue of a 7-hydroxylated DHEA metabolite (17α-ethynyl-androst-5-ene-3β,7β,17β-triol) was reported not to bind tested steroid-binding nuclear hormone receptors, the specific exclusion of PXR and CAR from the tested receptors suggests that their interaction with these C-7 oxygenated steroids might be a subject for further exploration. nih.gov
Modulation of Signal Transduction Pathways by this compound
This compound and its metabolites play a role in modulating various signal transduction pathways, particularly those involved in inflammatory and immune responses.
Investigation of Anti-inflammatory Mechanisms in Preclinical Models
This compound metabolites are recognized for their multifunctional properties, including immune system modulation and anti-inflammatory actions. researchgate.net Specifically, Androst-5-ene-3β,7β,17β-triol (βAET), a naturally occurring C-7 oxygenated metabolite of DHEA, exhibits significant immune-regulating and anti-inflammatory activities. nih.govresearchgate.net Preclinical studies have demonstrated that βAET can notably attenuate acute inflammation both in vitro and in vivo. It has also been shown to augment immune responses in adult mice and reverse immune senescence in aged mice. researchgate.net These androstenes, including 7-hydroxylated metabolites, are capable of suppressing inflammation without causing immune suppression. researchgate.net Furthermore, βAET has been observed to counteract glucocorticoid-induced anti-proliferative and cytokine-suppressive effects in macrophages and splenocytes, showcasing potent anti-inflammatory and immune modulation properties across various animal models of inflammation. nih.govresearchgate.nete-century.us The anti-inflammatory and anti-reactive oxygen species (ROS) activities of androstenes are also indicated by their inhibitory effect on the chemiluminescence of mononuclear cells. mdpi.com
Mechanisms of Glucocorticoid Antagonism
The antiglucocorticoid effects of this compound and its 7-hydroxylated derivatives are a significant area of research. These 7-hydroxylated metabolites of DHEA are thought to be responsible for at least some of DHEA's antiglucocorticoid effects. researchgate.netnih.gov For example, 7α-hydroxy-DHEA, which is interconverted with 7-oxo-DHEA, may contribute to the known antiglucocorticoid actions of DHEA. wikipedia.org In vitro experiments have provided evidence that 7β-hydroxy-DHEA, another 7-hydroxylated metabolite, can counteract the immunosuppressive effects of dexamethasone (B1670325) (a synthetic glucocorticoid) on murine spleen lymphocytes. researchgate.netnih.gov The mechanism of this antagonism does not involve direct interference with the binding of glucocorticoids to their glucocorticoid receptor (GR). Instead, 7α-hydroxy-DHEA and 7β-hydroxy-DHEA contribute to a decreased nuclear uptake of the activated GR, thereby modulating glucocorticoid action. ebi.ac.uk Additionally, C-7 hydroxylated products, which include metabolites derived from this compound, may contribute to glucocorticoid-opposing effects by inhibiting the 11β-hydroxysteroid dehydrogenase (11β-HSD) enzyme, which mediates the interconversion of inactive cortisone (B1669442) to active cortisol. ebi.ac.uknih.gov
Role in Modulating Oxidative Stress and Reactive Oxygen Species (ROS)
This compound (chemical formula C₁₉H₂₈O, CAS 6830-13-3) is a distinct androstene steroid. While the broader class of androstenes, including dehydroepiandrosterone (B1670201) (DHEA) and its various metabolites, has been extensively studied for their roles in modulating oxidative stress and reactive oxygen species (ROS), direct and detailed research findings focusing solely on the specific compound this compound in this context are limited in the available literature.
However, insights into the potential mechanisms by which this compound might influence cellular redox states can be inferred from studies on related steroid compounds. For instance, DHEA has been shown to exert antioxidative effects through several pathways. It acts as an uncompetitive inhibitor of glucose-6-phosphate dehydrogenase (G6PDH), an enzyme critical for NADPH production. This inhibition can lead to reduced NADPH levels, consequently decreasing NADPH oxidase (NOX)-dependent ROS production in various cell types wikipedia.orgnih.gov. DHEA has also demonstrated a protective effect against lipid peroxidation in human liver cells at micromolar concentrations (0.1 µmol/L to 1 µmol/L), although higher concentrations (50 µmol/L) were observed to have a pro-oxidant effect windows.net. Furthermore, certain synthetic derivatives of DHEA have exhibited significant antioxidant activity by reducing ROS production in peripheral blood mononuclear cells caymanchem.com.
Other DHEA metabolites, such as 5-androstenediol (5-AED), have been shown to suppress oxidative stress by increasing the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and reducing malondialdehyde (MDA) levels, a common marker of lipid peroxidation wikipedia.orgwikipedia.org. Superoxide dismutase plays a crucial role in cellular defense by converting harmful superoxide anions into less reactive oxygen and hydrogen peroxide.
The nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a pivotal endogenous defense mechanism against oxidative stress, leading to the transcriptional upregulation of various detoxifying and antioxidant defense enzymes. While direct evidence for this compound's specific interaction with the Nrf2 pathway is not explicitly detailed in the provided sources, studies on other marine steroid derivatives, such as 5α-androst-3β, 5α, 6β-triol, have demonstrated their ability to protect cells from oxidative injury by activating the Nrf2/heme oxygenase-1 (HO-1) pathway. This suggests that other compounds within the androstene family can modulate this critical antioxidant signaling pathway.
Given the limited specific data for this compound (C₁₉H₂₈O) regarding its direct role in modulating oxidative stress and ROS, a detailed data table focusing solely on this compound cannot be generated from the provided research findings. However, the broader context of related androstene steroids highlights the potential for such interactions, warranting further dedicated investigation into this compound's precise mechanisms and quantitative effects on oxidative stress parameters.
V. Structure Activity Relationship Sar Studies of Androst 5 En 7 One
Influence of Substituents on Aromatase Inhibition
Aromatase is a key enzyme in estrogen biosynthesis, and its inhibition is a therapeutic strategy in estrogen-dependent diseases. The structural features of Androst-5-en-7-one and its analogs play a significant role in their ability to inhibit this enzyme.
The presence and position of a ketone group on the steroid backbone can significantly influence its aromatase inhibitory activity. Research on related androst-5-ene derivatives has provided insights into the role of the C-7 ketone.
A study involving a series of androst-5-ene-4,7-diones demonstrated that these compounds act as competitive inhibitors of aromatase. nih.gov While their affinity for the enzyme was not exceptionally high, with Kᵢ values in the micromolar range, they caused a time-dependent inactivation of aromatase in the presence of NADPH. nih.gov This suggests that the dione (B5365651) structure in the B-ring, which includes the C-7 ketone, is involved in the mechanism of inhibition. The inactivation of the enzyme by these compounds indicates a more permanent interaction than simple competitive binding. nih.gov
It is important to note that the inhibitory activity is not solely dependent on the C-7 ketone. For instance, a 4β-hydroxy-5-ene steroid showed much more potent competitive inhibition than its 4-oxo analog, suggesting that other substitutions on the A and B rings can have a more significant impact on binding affinity than the C-7 ketone alone. nih.gov
| Compound | Inhibition Type | Kᵢ (nM) | kinact (min-1) |
|---|---|---|---|
| Androst-5-ene-4,7-dione | Time-dependent | 430 - 6300 | 0.057 - 0.192 |
| 19-Hydroxy-androst-5-ene-4,7-dione | Time-dependent | 430 - 6300 | 0.057 - 0.192 |
| 19-Oxo-androst-5-ene-4,7-dione | Time-dependent | 430 - 6300 | 0.057 - 0.192 |
| 4β-Hydroxy-androst-5-en-17-one | Competitive | 25 | N/A |
| Androst-5-en-17-one | Competitive | 78 | N/A |
Modifications at the C-17 and C-19 positions of the steroid nucleus are well-known to affect interactions with aromatase. While direct studies on this compound are limited, research on analogous C19 steroids provides valuable insights.
For C-17 modifications, the nature of the substituent is critical. The presence of a ketone at C-17 is a common feature of many aromatase substrates and inhibitors. Alterations to this group can modulate activity. For example, the conversion of the C-17 ketone to a hydroxyl group can change the binding mode and inhibitory potential.
Regarding C-19 modifications, this position is directly involved in the aromatization process. Substitutions at C-19 can create potent aromatase inhibitors. For instance, the introduction of a 19-hydroxy or 19-oxo group in androst-5-ene-4,7-dione analogs was shown to result in time-dependent inactivation of aromatase. nih.gov This suggests that these modifications, in conjunction with the C-7 ketone, contribute to the inhibitory mechanism. Furthermore, studies on other C19 steroids have shown that various substitutions at this position can lead to potent competitive or irreversible inhibition of aromatase. nih.gov
Stereochemical Considerations at C-7 and other Positions and their Biological Relevance
The stereochemistry of a steroid molecule is a critical determinant of its biological activity. The spatial arrangement of substituents, such as at the C-7 position, can profoundly influence how the molecule fits into the active site of an enzyme or the ligand-binding pocket of a receptor.
In the context of androstene hormones, the orientation of hydroxyl groups at various positions, including C-7, has been shown to affect their ability to activate nuclear receptors like the androgen receptor (AR). nih.gov For instance, the addition of a hydroxyl group at the C-7 position of androstenediol (B1197431) results in the formation of Δ5-androstene-3β, 7β, 17β-triol (17β-AET). nih.gov The specific stereochemistry of this C-7 hydroxyl group is important for its biological effects.
Structural Determinants for Nuclear Receptor Binding and Transactivation
This compound, as a steroid, has the potential to interact with various nuclear receptors, including the androgen receptor (AR), estrogen receptor (ER), and others. The specific structural features of the molecule dictate its binding affinity and subsequent ability to activate or inhibit receptor-mediated gene transcription (transactivation).
Studies on related androstene hormones have shown that they are generally weak activators of the AR and even weaker activators of the ER. nih.gov The transactivation function of the AR is complex and involves interactions with coactivator and corepressor proteins. nih.govnih.gov The specific conformation adopted by the receptor upon ligand binding is critical for these interactions. The binding of a less potent ligand like this compound might induce a receptor conformation that is not optimal for transactivation.
| Compound | Androgen Receptor (AR) Activation | Estrogen Receptor (ER) Activation |
|---|---|---|
| Dehydroepiandrosterone (B1670201) (DHEA) | Weak | Weaker |
| 17α-Androstenediol (17α-AED) | Weak | Weaker |
| 17β-Androstenediol (17β-AED) | Weak | Weaker |
| Androstenetriol (AET) | Weak | Weaker |
*Data based on studies of related androstene hormones, providing a likely context for this compound. nih.gov
Relationship between Steroid Structure and Metabolic Fate
The metabolic fate of a steroid is heavily influenced by its structure. The presence of specific functional groups and their stereochemical orientation determine which metabolic enzymes can act upon the molecule, leading to its transformation and eventual elimination.
This compound is structurally related to DHEA, a major adrenal steroid. The metabolism of DHEA is complex and involves a variety of enzymes that can introduce hydroxyl groups, reduce ketone functions, and conjugate the steroid with sulfates or glucuronides to increase water solubility for excretion. nih.govresearchgate.net
The C-7 ketone of this compound is a key feature influencing its metabolism. This ketone group can be a target for reductase enzymes, potentially leading to the formation of 7-hydroxy metabolites. The stereochemistry of this reduction would be critical in determining the biological activity of the resulting metabolites. C-7 hydroxylation is a known metabolic pathway for DHEA, producing both 7α- and 7β-hydroxy-DHEA, which have their own distinct biological effects. nih.gov
Vi. Advanced Analytical Methodologies in Androst 5 En 7 One Research
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are fundamental for separating Androst-5-en-7-one from complex matrices and for its subsequent quantification. These techniques leverage differential partitioning between a stationary phase and a mobile phase to achieve high-resolution separations.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely utilized technique for the analysis of steroids, including this compound and its related compounds. This method combines the separatory power of gas chromatography with the identification capabilities of mass spectrometry. Samples are often derivatized, typically using reagents like N-methyl-N-(trimethylsilyl) trifluoroacetamide (B147638) (MSTFA), to enhance volatility and thermal stability, which is crucial for GC analysis of steroids nih.gov. GC-MS can be operated in full scan mode to obtain comprehensive mass spectra or in MS/MS mode for more targeted and sensitive detection nih.gov.
A critical consideration in GC-MS analysis of androst-5-ene-3,7-dione structures, such as 7-oxo-dehydroepiandrosterone (7-oxo-DHEA), is their known instability under acidic conditions and at high gas chromatograph injector temperatures. Such conditions can lead to the formation of degradation products, like arimistane (androst-3,5-diene-7,17-dione), potentially leading to misinterpretation of results ebi.ac.ukresearchgate.netresearchgate.net. For instance, a study noted the retention time of 3β,17β-dihydroxy-androst-5-en-7-one as 12.0 minutes in GC analysis nih.gov. The ability of GC-MS to identify various phytoconstituents, including steroid-like compounds, further underscores its versatility in natural product research ajchem-a.com.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) has emerged as an increasingly preferred method for the detection and quantification of multi-class steroid hormones in complex biological fluids, such as serum, plasma, and urine, largely overcoming the limitations associated with immunoassay techniques jasem.com.trcabidigitallibrary.org. This method offers high sensitivity, specificity, and the ability to simultaneously analyze a broad panel of steroids in a single run.
Sample preparation for LC-MS/MS often involves steps like liquid-liquid extraction and protein precipitation to isolate the target analytes from the complex matrix, followed by evaporation and reconstitution in a suitable solvent for injection jasem.com.tr. HPLC systems are commonly coupled with triple quadrupole mass spectrometers (MS/MS) for robust identification and quantification ebi.ac.ukresearchgate.netcabidigitallibrary.org. Typical chromatographic conditions include the use of reverse-phase C18 columns, with mobile phases comprising mixtures of methanol (B129727) and water or acetonitrile (B52724) and water, often with modifiers like formic acid jasem.com.trcabidigitallibrary.orgmdpi.com. Flow rates and column temperatures are carefully optimized to achieve optimal separation and signal intensity. For example, a method for steroid hormone analysis in serum/plasma specifies a total run time of 16.0 minutes, utilizing a C18 column, a methanol/water gradient, and a flow rate of 0.220 mL/min at 30°C jasem.com.trcabidigitallibrary.org. LC-MS/MS is also valuable for investigating the stability of steroid compounds, such as 7-oxo-DHEA, in different solvent environments and for monitoring the formation of any degradation products ebi.ac.ukresearchgate.net.
Table 1: Representative LC-MS/MS Parameters for Steroid Analysis
| Parameter | Description / Typical Value | Source |
| HPLC Column | Ultra C18 Restek column (150 x 2.1 mm; 5µm) or WondaSil C18 Superb column (5 μm, 4.6 mm × 250 mm) | cabidigitallibrary.orgmdpi.com |
| Column Temperature | 30 °C or 36 °C | cabidigitallibrary.orgmdpi.com |
| Mobile Phase | Methanol/Water or Acetonitrile/Water mixtures (with/without formic acid) | jasem.com.trcabidigitallibrary.orgmdpi.com |
| Flow Rate | 0.220 mL/min or 0.8 mL/min or 3.7 mL/min | cabidigitallibrary.orgmdpi.com |
| Injection Volume | 10 μL, 25 μL, or 100 μL | cabidigitallibrary.orgmdpi.com |
| Mass Spectrometer | Triple quadrupole (QqQ) instrument (e.g., API 4000, Agilent Ultivo LC/TQ) | researchgate.netcabidigitallibrary.org |
| Ionization Mode | Positive Electrospray Ionization (ESI) or TurboIon-Spray | researchgate.netcabidigitallibrary.org |
| Source Temperature | 375 °C or 500 °C | researchgate.netcabidigitallibrary.org |
| Capillary Voltage | 5500 V | cabidigitallibrary.org |
| Scan Type | MRM (Multiple Reaction Monitoring) or SCAN | researchgate.netcabidigitallibrary.org |
Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are indispensable tools for monitoring chemical reactions and biotransformations involving this compound and related steroids.
Thin-Layer Chromatography (TLC) is valued for its simplicity, cost-effectiveness, and ability to analyze multiple samples simultaneously, making it ideal for qualitative analysis and rapid reaction monitoring bioline.org.brbioline.org.br. TLC is frequently employed to separate steroids and their metabolites in various samples, including those from biological transformations nih.govmdpi.comnih.govresearchgate.netnih.gov. Common stationary phases include silica (B1680970) gel 60 F254 plates mdpi.comnih.gov. Mobile phases are typically solvent mixtures, such as chloroform-methanol (10:1, v/v) or combinations of chloroform (B151607), acetone, and petroleum ether mdpi.combioline.org.brbioline.org.br. Visualization of separated compounds is often achieved using UV light at 254 nm or by spraying the plates with chromogenic reagents like sulfuric acid-ethanol mixtures or potassium permanganate (B83412) solutions mdpi.comnih.gov.
High-Performance Liquid Chromatography (HPLC) provides more precise and quantitative monitoring capabilities. It is widely used for the separation, purification, and quantification of steroids and their biotransformation products mdpi.comresearchgate.netnih.govinternationaloliveoil.orgnih.gov. HPLC systems typically utilize reverse-phase C18 columns cabidigitallibrary.orgmdpi.cominternationaloliveoil.org. Detection is commonly performed using UV absorbance detectors, with wavelengths such as 206 nm or 280 nm, depending on the chromophoric properties of the analytes mdpi.comnih.govinternationaloliveoil.org. HPLC coupled with a diode array detector (DAD) allows for rapid monitoring of products by their characteristic UV spectra, providing both retention time and spectral information for identification nih.gov. For instance, HPLC has been used to monitor the hydroxylation of dehydroepiandrosterone (B1670201) (DHEA) to 7α- and 7β-hydroxy-DHEA, with retention times of 8.588 min and 11.211 min for the main products, respectively mdpi.com.
Spectroscopic Characterization Methods
Spectroscopic techniques provide detailed information about the molecular structure and functional groups of this compound and its derivatives.
Nuclear Magnetic Resonance (NMR) spectroscopy, including both 1H NMR and 13C NMR, is a definitive method for the structural elucidation of this compound and its derivatives. It provides detailed information about the connectivity of atoms, the chemical environment of nuclei, and the stereochemistry of the molecule nih.govmdpi.comnih.govresearchgate.netnih.govnih.govresearchgate.net. NMR analysis is routinely used to confirm the structures of newly synthesized compounds or metabolites resulting from biotransformation processes nih.govmdpi.comresearchgate.netresearchgate.net.
Spectra are typically acquired in deuterated solvents, such as deuterated chloroform (CDCl3), with tetramethylsilane (B1202638) (TMS) often serving as an internal standard for chemical shift referencing nih.gov. Chemical shifts (in parts per million, ppm) and coupling constants (in Hertz, Hz) derived from 1H NMR spectra are critical for assigning specific protons to their positions within the steroid skeleton nih.gov. Similarly, 13C NMR provides information about the carbon backbone. Advanced two-dimensional (2D) NMR experiments, such as Correlation Spectroscopy (COSY), Total Correlation Spectroscopy (TOCSY), and Heteronuclear Single Quantum Coherence (HSQC), are frequently employed to establish proton-proton and proton-carbon connectivities, which are essential for unambiguous structural assignments, especially for complex steroid structures nih.gov.
Infrared (IR) and Ultraviolet (UV) spectroscopy are valuable techniques for the qualitative analysis of functional groups and chromophores present in this compound and related steroid structures.
Infrared (IR) Spectroscopy is used to identify characteristic functional groups by detecting the vibrational modes of molecular bonds. For steroids, IR spectra provide insights into the presence of hydroxyl (-OH) groups, carbonyl (C=O) groups (e.g., ketones), and carbon-carbon double bonds (C=C) nih.govresearchgate.netspectrabase.comnih.govnih.govnist.govnist.govnist.gov. IR spectra can be obtained from samples in various states, including condensed phase (e.g., KBr wafer, Attenuated Total Reflectance (ATR-Neat)) or vapor phase spectrabase.comnih.govnist.gov. The specific absorption frequencies (wavenumbers in cm-1) are indicative of the type of bond and its chemical environment. For instance, the presence of a ketone group in this compound would typically show a strong absorption band in the carbonyl region.
Ultraviolet (UV) Spectroscopy is primarily employed to detect and characterize compounds containing chromophores, such as conjugated double bonds or carbonyl groups that absorb UV light. It is particularly useful for monitoring reactions and identifying products that exhibit characteristic UV absorbance maxima (λmax) nih.govresearchgate.netnih.govinternationaloliveoil.orgnist.govnih.govresearchgate.net. UV detection is commonly integrated into HPLC systems to monitor eluting compounds mdpi.comnih.govinternationaloliveoil.org. For example, steroid structures containing conjugated dienes often display characteristic UV absorbance maxima around 272, 280, and 290 nm nih.gov. The intensity of the absorbance can also be used for quantitative purposes, following Beer-Lambert law principles.
Advanced Mass Spectrometry Approaches in Steroid Metabolomics
The field of steroid metabolomics heavily relies on advanced mass spectrometry (MS) techniques due to their unparalleled sensitivity, selectivity, and ability to provide detailed structural information. These methods are crucial for the detection and unambiguous identification of a wide array of steroid metabolites in complex biological matrices.
High Resolution Accurate Mass Spectrometry (HRMS) has emerged as a cornerstone in steroid metabolomics for the identification of metabolites, including those related to this compound. HRMS instruments, such as those incorporating Orbitrap or Quadrupole Time-of-Flight (Q-TOF) analyzers, are capable of providing accurate mass measurements, often below 1x10-4 daltons, which is critical for determining elemental compositions and distinguishing between isobaric compounds wikipedia.orgnih.govwikipedia.orgnih.gov. This high level of precision offers significantly greater identification confidence compared to lower-resolution mass spectrometry techniques wikipedia.org.
The application of HRMS in steroid analysis is particularly valuable for both targeted and untargeted metabolomic profiling. In targeted approaches, HRMS allows for the sensitive and selective quantification of known steroid hormones and their metabolites in various biological samples, such as urine and plasma wikipedia.orgwikipedia.orgnih.gov. For instance, liquid chromatography-high-resolution accurate mass spectrometry (LC-HRMS) methods have been developed and validated for the quantitative analysis of numerous steroid metabolites, proving beneficial in clinical diagnostics, including the diagnosis of adrenal disorders wikipedia.orgwikipedia.orgnih.gov.
Beyond targeted analysis, HRMS facilitates untargeted metabolomics, enabling the discovery of novel and unexpected steroid metabolites wikipedia.orgnih.govwikipedia.org. This is particularly important in fields like anti-doping analysis, where the detection of long-term metabolites can be crucial for tracking the misuse of prohibited substances nih.govwikidata.orgnih.gov. LC-HRMS is especially effective for the analysis of intact phase II steroid conjugates, such as sulfates and glucuronides, which are often excreted for extended periods wikidata.orgnih.goveasychem.org. While LC-MS/MS can be hindered by non-selective ion fragments, LC-HRMS, and even more so liquid chromatography-ion mobility-high resolution mass spectrometry (LC-IM-HRMS), can overcome these limitations by increasing peak capacity and utilizing collision cross section (CCS) values as an additional molecular descriptor for enhanced selectivity and improved identification at low concentrations nih.goveasychem.org. Gas chromatography-high resolution mass spectrometry (GC-HRMS) also plays a role, particularly for derivatized steroids, offering broad and untargeted detection capabilities nih.gov.
Trimethylsilylation (TMS derivatization) is a widely employed technique in gas chromatography-mass spectrometry (GC-MS) for the analysis of steroids. This derivatization step enhances the volatility and thermal stability of polar steroid molecules, making them amenable to GC separation and subsequent MS analysis fishersci.atfishersci.caguidetopharmacology.orgwikipedia.orgnih.govsci-toys.com. N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA) is a commonly used and potent trimethylsilyl (B98337) donor, often utilized in mixtures with reagents like ammonium (B1175870) iodide and ethanethiol (B150549) to facilitate the derivatization process fishersci.atfishersci.caguidetopharmacology.orgwikipedia.orgmetabolomicsworkbench.orglipidmaps.org.
Despite its advantages, the formation of trimethylsilyl derivatives is not without challenges, particularly concerning the potential for artifact formation. A significant concern in steroid analysis is the generation of unexpected derivatives or by-products, which can lead to misinterpretations of analytical results fishersci.caguidetopharmacology.orgnih.govlipidmaps.org. For steroids containing keto groups, the formation of enol trimethylsilyl ethers is a well-documented artifact guidetopharmacology.orgwikipedia.orgmetabolomicsworkbench.orglipidmaps.org.
Research has specifically highlighted artifact formation in the analysis of 7-oxygenated androst-5-ene structures, such as 7-oxo-dehydroepiandrosterone (7-oxo-DHEA). Studies have shown that common derivatization reagents can lead to the formation of androsta-3,5-diene-7,17-dione (B72561) (arimistane) from 7-oxo-DHEA, particularly the enolized TMS derivative, when reacted with MSTFA guidetopharmacology.orgmetabolomicsworkbench.orglipidmaps.org. The extent of artifact formation can be influenced by several factors, including the specific derivatization reagent used, the reaction temperature, and the configuration of the GC inlet (e.g., multimode or split/splitless inlets) guidetopharmacology.orgmetabolomicsworkbench.orglipidmaps.org. Furthermore, the incorporation of ethyl thio- into silylated steroid structures, such as androsterone (B159326) and etiocholanolone, has been observed when using MSTFA/ammonium iodide/ethanethiol mixtures, which can create false interpretations, especially in doping analysis contexts fishersci.atfishersci.ca.
Therefore, while TMS derivatization remains a vital tool in steroid analysis, researchers must exercise caution and thoroughly investigate any unexpected peaks or compounds to differentiate true metabolites from analytical artifacts. The derivatization reagent, instrumental conditions, and the chemical structure of the analytes themselves can all influence the outcome, underscoring the need for careful method development and validation lipidmaps.org.
Vii. Computational Studies and Molecular Modeling of Androst 5 En 7 One
Molecular Docking and Ligand-Protein Interaction Studies
Molecular docking is a computational method that predicts the preferred orientation of a ligand, such as Androst-5-en-7-one, when bound to a protein receptor to form a stable complex. This technique is fundamental in understanding the molecular recognition between the ligand and its target, evaluating binding affinities, and identifying key interaction points tiffa.net.
The aromatase enzyme (CYP19A1) is a significant target in steroid research, as it catalyzes the conversion of androgens to estrogens. Studies have investigated the inhibitory potential of androst-5-en-7-ones and their derivatives against aromatase. For instance, a series of androst-5-en-7-ones and androsta-3,5-dien-7-ones, along with their 7-deoxy derivatives, were synthesized and evaluated for their ability to inhibit aromatase in human placental microsomes wikipedia.org. These compounds exhibited competitive inhibition with varying Ki values, ranging from 0.058 to 45 µM wikipedia.org.
Research indicates that the inhibitory activities of 17-oxo compounds are generally more potent than their corresponding 17β-alcohols within these series wikipedia.org. Furthermore, the presence of an oxygen function at C-19 typically leads to less potent inhibitors compared to parent compounds with a 19-methyl group wikipedia.org. For example, 4β-hydroxy-5-ene steroid 7 (Ki = 25 nM) demonstrated significantly stronger inhibitory activity against aromatase than the parent 5-ene steroid 11 (Ki = 78 nM). This suggests that hydrogen bonding between the 4β-hydroxyl group and a residue within the aromatase active site is crucial for effective binding nih.gov.
Certain this compound derivatives, such as 5-ene-4,7-dione 13 and its 19-hydroxy and 19-oxo analogues, have been shown to cause time-dependent inactivation of aromatase in the presence of NADPH. The inactivation rates (k(inact)) for these compounds ranged from 0.057 to 0.192 min⁻¹, even though their affinities for the enzyme were not particularly high (Ki = 430-6300 nM). This time-dependent inactivation was prevented by the substrate androstenedione (B190577), suggesting that oxygenation at C-19 may be involved in the inactivation mechanism nih.gov.
The following table summarizes key findings on the inhibitory activity of selected this compound derivatives against aromatase:
| Compound Type | Key Structural Feature | Inhibition Type | Ki (nM or µM) | Time-Dependent Inactivation | Reference |
| Androst-5-en-7-ones | 17-oxo group | Competitive | 0.058 - 45 µM | Varies | wikipedia.org |
| 4β-hydroxy-5-ene | 4β-hydroxyl | Competitive | 25 nM | No | nih.gov |
| 5-en-4-one | 4-oxo | Competitive | 90-120 nM | No | nih.gov |
| 5-ene-4,7-dione | 4,7-dione | Competitive | 430-6300 nM | Yes (with NADPH) | nih.gov |
| 19-oxo-5-en-7-one | 19-oxo | Competitive | - | Yes (kinact 0.143 min⁻¹) | wikipedia.org |
Computational analysis of steroid-receptor binding aims to predict how steroid compounds interact with various nuclear receptors, such as androgen receptors (AR) and estrogen receptors (ER). This involves assessing binding affinity, identifying critical amino acid residues involved in interactions, and understanding the conformational changes induced upon ligand binding wikipedia.org.
While direct computational studies specifically detailing this compound's binding to steroid receptors are not extensively documented in the provided search results, the principles of such analyses are well-established for related steroid compounds. For instance, dehydroepiandrosterone (B1670201) (DHEA), a structurally similar androst-5-ene steroid, and its metabolite 5-androstenediol, have been computationally analyzed for their binding to estrogen receptor beta (ERβ) and androgen receptor (AR) wikipedia.org. DHEA exhibits a binding affinity for AR that is two to threefold lower than for ERβ, with equilibrium binding constants (Kis) of approximately 1.2 µM for AR and 0.5 µM for ERβ wikipedia.org. 5-Androstenediol shows even tighter binding to ERs than DHEA, with Kis values of 3.6 nM for ERα and 0.9 nM for ERβ wikipedia.org. These studies highlight the utility of computational methods in characterizing the interactions between steroids and their cognate receptors.
Structure-Based Drug Design Principles for this compound Analogues
Structure-based drug design (SBDD) is a rational approach to drug discovery that relies on the three-dimensional (3D) structure of the biological target, typically obtained through techniques like X-ray crystallography or NMR spectroscopy bmrb.iowikipedia.org. In the absence of an experimental structure, homology modeling can be employed to create a reliable target model.
The SBDD process for this compound analogues would involve several key steps:
Target Identification and Validation : Identifying specific protein targets, such as aromatase or steroid receptors, that are modulated by this compound or its derivatives wikipedia.org.
Hit Identification and Lead Generation : This phase involves finding initial compounds (hits) that bind to the target. Methods include virtual screening, where large databases of 3D small molecules are computationally docked into the target's binding pocket and scored based on predicted interactions bmrb.io. For this compound, this could involve screening libraries for compounds that fit the active site of aromatase or other relevant enzymes.
De Novo Design : Alternatively, new ligand molecules can be built from scratch within the constraints of the binding pocket by assembling small molecular fragments bmrb.io. This approach could be used to design novel this compound analogues with optimized interactions.
Lead Optimization : Once initial hits are identified, iterative cycles of computational modeling, chemical modification, and biological testing are performed to enhance various properties of the molecule, including potency, selectivity, and pharmacokinetic profiles wikipedia.org. Structure-activity relationships (SAR) derived from studies on this compound and its analogues, such as those investigating the impact of substitutions at C-6 or C-19 on aromatase inhibition, would be crucial in guiding these modifications wikipedia.org. The goal is to design analogues with improved binding affinity and desired biological effects, minimizing off-target interactions bmrb.iowikipedia.org.
Prediction of Enzymatic Reactions and Metabolic Pathways using AI and Computational Tools
Artificial intelligence (AI) and computational tools are increasingly utilized to predict enzymatic reactions and elucidate metabolic pathways, offering significant advantages in terms of speed and coverage of vast search spaces. These methods are particularly valuable when experimental data is limited or when exploring novel biosynthetic routes.
For a compound like this compound, AI and computational tools can be applied to:
Predict Enzyme-Substrate Interactions : Machine learning algorithms, including support vector machines, neural networks, and decision trees, can predict how this compound might interact with various enzymes, identifying potential metabolic transformations or enzyme-mediated reactions. These models can establish relationships based on patterns in large datasets, significantly reducing the number of candidate interactions that require experimental validation.
Elucidate Metabolic Pathways : By predicting enzyme-substrate interactions, these tools can help map out the potential metabolic fate of this compound within a biological system. This includes identifying enzymes that might catalyze its synthesis, degradation, or conversion into other metabolites. Computational methods can integrate information from virtual screening, chemoinformatics, and genomic context analysis to predict complete enzymatic pathways.
Identify Sites of Metabolic Transformation : Computational resources and software can predict specific sites on the molecule where metabolic transformations are likely to occur, such as hydroxylation, oxidation, or reduction. This is crucial for understanding the in vivo behavior of this compound and its analogues.
Drug Metabolism Prediction : AI-driven platforms can predict the metabolic stability of compounds and their interactions with metabolizing enzymes, such as cytochrome P450 enzymes, which are critical for drug development. Tools like MicrobeRX, an enzyme-based metabolite prediction tool, can provide insights into how enzymes transform small molecules, including potential drug candidates.
This computational approach allows for the rapid exploration of possible enzymatic reactions and metabolic pathways, providing a predictive framework for understanding the biological fate and activity of this compound and its derivatives.
Viii. Future Research Trajectories and Unexplored Avenues
Discovery of Undescribed Metabolic Products and Enzymatic TransformationsThe metabolism of Androst-5-en-7-one, particularly in diverse biological systems beyond human and placental microsomes, presents a rich area for future discovery. Current understanding highlights the reduction of the C-17 ketone and the C-7 ketone, leading to various dihydroxy and trihydroxy metabolites, such as 3β,17β-dihydroxy-androst-5-en-7-one and epimeric 7α- and 7β-alcohols.researchgate.netnih.govebi.ac.ukHowever, the full spectrum of phase I (e.g., further hydroxylations, oxidations) and phase II (e.g., glucuronidation, sulfation) metabolic transformations is likely not yet fully characterized across all relevant organisms and tissues.researchgate.netnih.gov
Microbial transformation studies have already demonstrated the ability of various fungal strains to produce novel metabolites of 7-oxo-DHEA, including 16β-hydroxylation products, D-ring lactones via Baeyer-Villiger oxidation, and esterified derivatives. nih.govebi.ac.ukresearchgate.netnih.gov These findings underscore the potential for discovering undescribed metabolic products and the enzymes responsible for their formation, particularly through the exploration of a wider range of microbial species or in different mammalian models. Identifying these novel metabolites is crucial as they may possess distinct or enhanced biological activities compared to the parent compound. nih.gov The integration of artificial intelligence (AI) for predicting enzymatic reactions and optimizing metabolic pathways represents a promising direction for future research in this area. researchgate.netresearchgate.net
Table 1: Known Metabolic Transformations of 7-oxo-DHEA (a closely related compound) by Fungi
| Fungal Strain | Transformation Type | Product Examples |
| Laetiporus sulphureus AM498 | 16β-hydroxylation | 3β,16β-dihydroxy-androst-5-en-7,17-dione nih.govresearchgate.net |
| Fusicoccum amygdali AM258 | Baeyer–Villiger oxidation | 3β-hydroxy-17α-oxa-D-homo-androst-5-en-7,17-dione nih.govresearchgate.net |
| Spicaria divaricata AM423 | Esterification of 3β-hydroxy group | 3β-acetoxy-androst-5-en-7,17-dione nih.govresearchgate.net |
| Armillaria mellea AM296 | Reduction of 17-oxo group | 3β,17β-dihydroxy-androst-5-en-7-one nih.govebi.ac.uk |
| Ascosphaera apis AM496 | Reduction of 17-oxo group | 3β,17β-dihydroxy-androst-5-en-7-one nih.govebi.ac.uk |
| Inonotus radiatus AM70 | Stereospecific reduction of 7-keto group | 7β-hydroxy-DHEA nih.gov |
| Piptoporus betulinus AM39 | Reduction of 7-keto and 17-oxo groups | 3β,7α,17β-trihydroxy-androst-5-ene, 3β,7β,17β-trihydroxy-androst-5-ene nih.gov |
Further Application of Computational Chemistry in this compound ResearchComputational chemistry, including molecular modeling, docking studies, and Quantitative Structure-Activity Relationship (QSAR) analyses, offers powerful tools for accelerating research on this compound.acs.orgresearchgate.netniscpr.res.inresearchgate.netWhile QSAR models have been applied to related androstene derivatives to predict anticancer activity and understand physicochemical properties influencing biological activity, their full potential for this compound specifically is yet to be realized.niscpr.res.inresearchgate.net
Future applications of computational chemistry could include:
Predictive Modeling of Biological Activity: Developing more sophisticated QSAR and Quantitative Structure-Property Relationship (QSPR) models to predict a wider range of biological activities (e.g., anti-inflammatory, neuroprotective effects) and physicochemical properties (e.g., solubility, permeability) of novel this compound analogues. This would involve integrating larger and more diverse datasets of experimental results. niscpr.res.inresearchgate.net
Rational Design of Analogues: Utilizing molecular docking and dynamics simulations to design new this compound derivatives with optimized binding affinities to specific biological targets, such as aromatase or other enzymes and receptors. This would allow for a more targeted and efficient synthesis of compounds with desired properties. acs.orgresearchgate.net
Elucidation of Reaction Mechanisms: Employing quantum chemical calculations to understand the detailed mechanisms of enzymatic transformations and synthetic reactions involving this compound, providing insights to guide experimental work.
Metabolic Pathway Prediction: Leveraging computational tools, including AI, to predict novel metabolic products and the enzymes involved in their formation, thereby guiding experimental metabolomics studies. researchgate.netresearchgate.netplos.org
Table 2: Computational Chemistry Applications in Androstene Research
| Application Area | Methodologies | Expected Outcome for this compound Research | Relevant Citations |
| Biological Activity Prediction | QSAR, QSPR | Identification of potent analogues with desired activities. | niscpr.res.inresearchgate.net |
| Drug Design | Molecular Docking, Molecular Dynamics | Optimization of binding to target proteins (e.g., aromatase). | acs.orgresearchgate.net |
| Reaction Mechanism Elucidation | Quantum Chemical Calculations | Deeper understanding of enzymatic and synthetic pathways. | - |
| Metabolic Pathway Prediction | AI-driven algorithms | Discovery of novel metabolites and their enzymes. | researchgate.netresearchgate.netplos.org |
Q & A
Q. What analytical methods are most reliable for quantifying Androst-5-en-7-one in biological samples, and how can their reproducibility be validated?
Methodological Answer: Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high specificity and sensitivity. Validate reproducibility by performing intra- and inter-day precision tests with ≥3 replicates, calculating coefficients of variation (CVs) ≤15% . Include calibration curves with R² ≥0.99 and spike-recovery experiments (80–120% recovery) to confirm accuracy. Document all parameters (e.g., column type, ionization mode) to align with journal requirements for experimental replication .
Q. How can researchers design a robust synthesis protocol for this compound that minimizes by-products?
Methodological Answer: Optimize reaction conditions (temperature, solvent polarity, catalyst concentration) using design of experiments (DoE) to identify critical factors. Characterize intermediates via nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy at each step. Compare yields and purity (>95% by HPLC) against published protocols . For transparency, provide full synthetic pathways in the main text (if novel) or supplementary materials (if established but modified) .
Q. What in vitro assays are suitable for preliminary screening of this compound’s biological activity?
Methodological Answer: Prioritize receptor-binding assays (e.g., androgen receptor luciferase reporter assays) to assess agonist/antagonist activity. Include positive/negative controls (e.g., dihydrotestosterone for androgenic activity) and dose-response curves (IC₅₀/EC₅₀ calculations). Validate results with ≥3 independent experiments, reporting mean ± standard deviation (SD) . Avoid overinterpreting in vitro data; contextualize findings with existing literature on structural analogs .
Advanced Research Questions
Q. How should researchers address contradictory data regarding this compound’s metabolic stability across different experimental models?
Methodological Answer: Conduct a meta-analysis of existing studies to identify variables (e.g., species-specific cytochrome P450 isoforms, incubation times). Replicate conflicting experiments under standardized conditions, controlling for confounding factors (e.g., serum protein binding). Use statistical tools like Bland-Altman plots to assess agreement between models and hierarchical regression to quantify variance sources . Discuss limitations in the Discussion section, emphasizing reproducibility guidelines .
Q. What strategies are effective for integrating multi-omics data (e.g., transcriptomic, proteomic) to elucidate this compound’s mechanism of action?
Methodological Answer: Apply pathway enrichment analysis (e.g., Gene Ontology, KEGG) to identify overrepresented biological processes. Use machine learning (e.g., random forest or LASSO regression) to prioritize key biomarkers. Validate findings with orthogonal methods (e.g., siRNA knockdown of top candidate genes). Ensure raw data and code are deposited in public repositories (e.g., GitHub, Zenodo) to meet FAIR principles .
Q. How can researchers optimize experimental designs to distinguish this compound’s direct effects from its metabolites in vivo?
Methodological Answer: Use isotopically labeled this compound (e.g., ¹³C or deuterated forms) to track parent compound vs. metabolite distribution via LC-MS. Employ knockout animal models (e.g., CYP17A1-deficient mice) to isolate metabolic pathways. Include time-course studies and pharmacokinetic modeling (e.g., non-compartmental analysis) to differentiate temporal effects . Address ethical considerations (e.g., sample size minimization) per institutional guidelines .
Data Analysis and Interpretation
Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound in heterogeneous cell populations?
Methodological Answer: Apply mixed-effects models to account for inter-cell-line variability. Use bootstrapping to estimate confidence intervals for EC₅₀ values. For non-linear responses, fit data to sigmoidal curves (e.g., Hill equation) and report goodness-of-fit metrics (e.g., AIC values) . Visualize data with heatmaps or violin plots to highlight heterogeneity .
Q. How can researchers ensure their findings on this compound are generalizable across experimental systems?
Q. What criteria should guide the inclusion of this compound research in systematic reviews?
Methodological Answer: Follow PRISMA guidelines to define inclusion/exclusion criteria (e.g., peer-reviewed studies with full methodological transparency). Assess bias risk using tools like ROBINS-I for non-randomized studies. Highlight gaps (e.g., lack of long-term toxicity data) in the Discussion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
